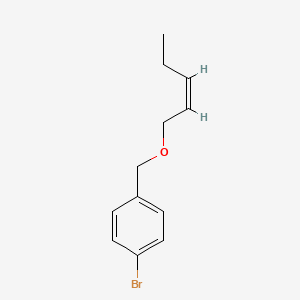

4-Bromobenzyl-(cis-2-pentenyl)ether

Description

Contextualization within Contemporary Organic Ether Chemistry

The synthesis of ethers is a fundamental transformation in organic chemistry, with a rich history of named reactions such as the Williamson, Mitsunobu, and Mukaiyama etherifications. researchgate.net Contemporary research continues to refine these methods and develop new, milder, and more selective protocols. youtube.comnih.gov The pursuit of "green" synthesis methods, which minimize hazardous waste and are more energy-efficient, is also a significant trend in modern ether chemistry. labinsights.nl

The ether linkage, with a bond energy of approximately 360 kJ/mol, is a very stable functional group. researchgate.net This stability makes ethers valuable as protecting groups for alcohols and as inert solvents for a variety of chemical reactions. labinsights.nlorganic-chemistry.org However, their synthesis often requires reactive starting materials or harsh conditions. researchgate.net Recent advancements have focused on developing methods that are more tolerant of other functional groups within the molecule. nih.govorgsyn.org

Significance of Benzyl (B1604629) and Pentenyl Moieties in Advanced Synthetic Strategies

The two key components of 4-Bromobenzyl-(cis-2-pentenyl)ether, the benzyl and pentenyl groups, each contribute unique and valuable properties to the molecule, making it a potentially powerful tool in advanced synthetic strategies.

The benzyl group is widely recognized as a robust protecting group for alcohols in organic synthesis. organic-chemistry.orgwikipedia.org It can be introduced under various conditions, including the classic Williamson ether synthesis, and can be removed selectively, often through palladium-catalyzed hydrogenation. organic-chemistry.orgyoutube.com The presence of a bromine atom on the phenyl ring, as in the 4-bromobenzyl group, offers additional synthetic handles. This bromo-substituent can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This functionality significantly expands the synthetic utility of the ether beyond simple protection.

The pentenyl moiety , specifically the cis-2-pentenyl group, introduces a reactive double bond into the molecule. This alkene functionality can undergo a wide array of transformations, including addition reactions, oxidations, and metathesis reactions. The cis-stereochemistry of the double bond can also be exploited to control the stereochemical outcome of subsequent reactions. Pentenyl groups, and the related pentyl groups, are also of interest in the study of plant volatiles and their role in ecological interactions. nih.gov

Overview of Research Trajectories for Related Chemical Structures

Research into structurally related compounds provides valuable insights into the potential applications of this compound. The synthesis and reactivity of various substituted benzyl ethers have been extensively studied. For instance, the synthesis of 4-bromobenzyl methyl ether has been reported, demonstrating the feasibility of forming ethers with the 4-bromobenzyl group. prepchem.com Similarly, bis(bromobenzyl) ethers have been synthesized and their structures characterized. nih.gov

The study of other pentenyl ethers, such as 3-pentenyl pentyl ether, highlights the typical properties and synthetic routes for this class of compounds, often involving the Williamson ether synthesis. ontosight.ai The presence of the double bond in the pentenyl group opens up possibilities for further functionalization. ontosight.ai

Furthermore, research into polybrominated diphenyl ethers (PBDEs), which share the brominated aromatic ether motif, provides a broader context for the environmental and toxicological considerations that might be relevant for brominated organic compounds. nih.govnist.gov While not directly applicable to the synthetic utility of this compound, this area of research underscores the importance of understanding the full life cycle of synthetic molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[[(Z)-pent-2-enoxy]methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h3-8H,2,9-10H2,1H3/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXNTNOELPNBGH-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCOCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\COCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromobenzyl Cis 2 Pentenyl Ether

Strategies for Ether Formation

The formation of the ether bond between the 4-bromobenzyl and cis-2-pentenyl fragments is a critical step in the synthesis. Various methods, from classic nucleophilic substitution to modern catalytic approaches, can be considered.

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org This reaction involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of 4-Bromobenzyl-(cis-2-pentenyl)ether, two primary retrosynthetic pathways exist.

Pathway A involves the reaction of the sodium or potassium salt of (cis-2-penten-1-ol) with 4-bromobenzyl bromide. Pathway B involves the reaction of the sodium or potassium salt of (4-bromobenzyl alcohol) with a cis-2-pentenyl halide.

Pathway A is generally preferred. The electrophile, 4-bromobenzyl bromide, is a primary benzylic halide, which is highly reactive and ideal for SN2 reactions. Pathway B's electrophile, a cis-2-pentenyl halide, is an allylic halide. While reactive, it can be prone to competing elimination reactions, especially with a sterically unhindered alkoxide. chemistrytalk.org

The reaction is typically carried out by first deprotonating the alcohol (cis-2-penten-1-ol in Pathway A) with a strong base like sodium hydride (NaH) or potassium hydride (KH) to form the reactive alkoxide in situ. jk-sci.com Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are commonly used to facilitate the SN2 reaction. chemistrytalk.orgbyjus.com The reaction generally proceeds at temperatures between 50-100 °C over 1-8 hours. byjus.com

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base | Solvent | Expected Product |

|---|---|---|---|---|

| cis-2-Penten-1-ol | 4-Bromobenzyl bromide | Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | This compound |

Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of C-O bonds, often referred to as Buchwald-Hartwig etherification. organic-chemistry.orgwikipedia.org This methodology is particularly useful for forming aryl ethers but has been adapted for various alcohol and halide partners. organic-chemistry.org For the synthesis of this compound, a palladium catalyst could couple 4-bromobenzyl bromide with cis-2-penten-1-ol (B74994).

The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl or benzyl (B1604629) halide (4-bromobenzyl bromide) to form a palladium(II) complex. libretexts.org Following this, the alkoxide of cis-2-penten-1-ol (formed by the addition of a base) coordinates to the palladium center. The final step is reductive elimination, which forms the desired C-O bond of the ether product and regenerates the palladium(0) catalyst. nrochemistry.com The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results.

| Alcohol | Halide | Catalyst Precursor | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| cis-2-Penten-1-ol | 4-Bromobenzyl bromide | Pd(OAc)2 or Pd2(dba)3 | Bulky phosphine ligand (e.g., BrettPhos) | Strong, non-nucleophilic base (e.g., K3PO4) | Toluene or Dioxane |

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for ether synthesis. These approaches aim to reduce the use of hazardous solvents and reagents.

One significant advancement is the use of Phase-Transfer Catalysis (PTC) in the Williamson synthesis. jetir.org This technique allows the reaction to be performed in a biphasic system (e.g., aqueous/organic), eliminating the need for strictly anhydrous and often toxic organic solvents. acs.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the alkoxide ion from the aqueous phase to the organic phase where it reacts with the alkyl halide. researchgate.net This method is efficient and avoids the pre-formation of the highly reactive alkoxide. jetir.org

Other green approaches include the use of microwave or ultrasound assistance to accelerate the reaction, often in the absence of any solvent or catalyst. rsc.org Additionally, processes are being developed that use weaker, less toxic alkylating agents at high temperatures, which can make the synthesis more suitable for industrial applications. acs.org

| Methodology | Principle | Key Components | Advantage |

|---|---|---|---|

| Phase-Transfer Catalysis | Facilitates reaction between reactants in immiscible phases. | Quaternary ammonium salt, aqueous base (e.g., NaOH), organic solvent. | Avoids anhydrous solvents and pre-formation of alkoxides. acs.org |

| Microwave/Ultrasound | Energy input to accelerate reaction rates. | Reactants, potentially solvent-free. | Reduced reaction times and potential for catalyst-free conditions. rsc.org |

Stereoselective Assembly of the cis-2-Pentenyl Moiety

The geometry of the double bond in the cis-2-pentenyl group is a key structural feature. Its synthesis requires methods that provide high stereochemical control.

The most direct precursor to the cis-2-pentenyl moiety is cis-2-penten-1-ol. The synthesis of this Z-alkene can be achieved with high stereoselectivity using several established methods.

A classic and highly effective method is the partial hydrogenation of an alkyne over a "poisoned" catalyst. The hydrogenation of pent-2-yn-1-ol using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) selectively reduces the triple bond to a cis-double bond. masterorganicchemistry.comlibretexts.org The catalyst is deactivated to prevent over-reduction to the corresponding alkane. lumenlearning.comlibretexts.org This method provides the hydrogen atoms via syn-addition to the alkyne, resulting in the desired cis geometry. jove.com

Alternative non-catalytic methods, such as hydroboration-protonolysis of the alkyne, can also yield the cis-alkene. jove.com

| Starting Material | Reagent/Catalyst | Product | Key Feature |

|---|---|---|---|

| Pent-2-yn-1-ol | H2, Lindlar's Catalyst (Pd/CaCO3, Pb(OAc)2, quinoline) | cis-2-Penten-1-ol | Syn-addition of hydrogen to the alkyne. jove.com |

| Pent-2-yn-1-ol | 1. Borane (BH3) 2. Acetic Acid (CH3COOH) | cis-2-Penten-1-ol | Hydroboration followed by protonolysis. jove.com |

Diastereoselective synthesis involves controlling the formation of a new stereocenter in a molecule that already contains one or more stereocenters. In the context of the pentenyl moiety, this could involve creating a chiral center along the carbon chain with a specific configuration relative to an existing one. For instance, a chiral center could be introduced at the C4 position of the pentenyl group.

The synthesis of homoallylic alcohols, which are precursors to more complex pentenyl structures, can be achieved with high diastereoselectivity. acs.orgorganic-chemistry.org One common approach is the addition of an allylic organometallic reagent (like an allylic zinc or boron reagent) to a chiral aldehyde. The facial selectivity of the addition is directed by the existing stereocenter in the aldehyde, often explained by Felkin-Anh or chelation-controlled models, leading to the preferential formation of one diastereomer. Nickel-catalyzed coupling reactions of dienes, aldehydes, and diboron reagents have also proven effective for the diastereoselective construction of functionalized homoallylic alcohols. nih.gov

| Chiral Substrate | Reagent | Reaction Type | Potential Outcome |

|---|---|---|---|

| (R)-2-Phenylpropanal | Allylmagnesium bromide | Nucleophilic addition | A mixture of diastereomeric homoallylic alcohols, with one diastereomer favored. |

| Benzaldehyde and trans-1,3-pentadiene | Ni(cod)2, PCy3, B2(pin)2 | Nickel-catalyzed reductive coupling | Diastereoselective formation of a functionalized homoallylic alcohol. nih.gov |

Incorporation of the 4-Bromobenzyl Unit

The introduction of the 4-bromobenzyl moiety is a critical step in the synthesis of the target ether. This is typically accomplished by utilizing the electrophilic nature of 4-bromobenzyl halides.

Utilization of 4-Bromobenzyl Halides as Electrophiles

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the alkoxide of cis-2-penten-1-ol acts as the nucleophile, attacking the electrophilic benzylic carbon of a 4-bromobenzyl halide, typically 4-bromobenzyl bromide.

The reaction is generally carried out by first deprotonating cis-2-penten-1-ol with a strong base to form the corresponding pentenoxide. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonate the alcohol. The resulting alkoxide is then treated with 4-bromobenzyl bromide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide displaces the bromide ion, forming the desired ether product. masterorganicchemistry.com

The choice of solvent is crucial for the success of the SN2 reaction. Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often employed as they can solvate the cation of the alkoxide salt, leaving the alkoxide anion more nucleophilic and available to react. masterorganicchemistry.com

Below is a table summarizing typical reactants and conditions for this synthetic approach.

| Reactant 1 | Reactant 2 | Base | Solvent | Mechanism |

| cis-2-Penten-1-ol | 4-Bromobenzyl bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | SN2 |

| cis-2-Penten-1-ol | 4-Bromobenzyl chloride | Potassium Hydride (KH) | Dimethylformamide (DMF) | SN2 |

It is noteworthy that benzyl halides are particularly effective electrophiles in Williamson ether syntheses. The primary nature of the benzylic carbon in 4-bromobenzyl bromide minimizes the competing E2 elimination reaction, leading to higher yields of the desired ether. youtube.com

Functional Group Tolerance During Bromobenzylation

A key consideration in any synthetic transformation is its compatibility with various functional groups that may be present in more complex substrates. The Williamson ether synthesis, being a robust and widely used reaction, generally exhibits good functional group tolerance, particularly when performed under carefully controlled conditions.

The use of a strong, non-nucleophilic base like sodium hydride is advantageous as it selectively deprotonates the alcohol without interfering with many other functional groups. The SN2 reaction itself, between the alkoxide and the benzyl halide, is also generally tolerant of a range of functionalities. However, the presence of other nucleophilic or acidic groups in the substrate could lead to side reactions.

For instance, while the carbon-carbon double bond in the cis-2-pentenyl moiety is generally stable under the basic conditions of the Williamson ether synthesis, highly activated double bonds could potentially undergo isomerization or other undesired reactions. Similarly, the presence of other halide or sulfonate leaving groups on the alcohol substrate could lead to competitive intramolecular or intermolecular reactions.

Modern variations of benzylation reactions have been developed to further enhance functional group tolerance. For example, methods that proceed under neutral or mildly acidic conditions can be employed for substrates that are sensitive to strong bases. orgsyn.org These alternative methods often involve the in-situ generation of a more reactive benzylating agent from a stable precursor. beilstein-journals.orgnih.gov While not specifically documented for this compound, these advanced techniques offer potential avenues for its synthesis in the presence of sensitive functional groups.

The following table provides a general overview of the compatibility of common functional groups with the Williamson ether synthesis conditions for benzylation.

| Functional Group | Compatibility | Notes |

| Alkene | Generally Good | Stable unless activated towards isomerization or addition. |

| Alkyne | Good | Generally unreactive under these conditions. |

| Ester | Moderate | Can be susceptible to hydrolysis or transesterification with strong base and prolonged reaction times. |

| Ketone | Moderate | Enolization can occur in the presence of strong base. |

| Amide | Good | Generally stable. |

| Nitrile | Good | Generally stable. |

| Other Halides | Poor | Can lead to competitive substitution reactions. |

One-Pot and Multicomponent Reaction Sequences

While a stepwise approach involving the pre-formation of the alkoxide followed by the addition of the electrophile is common, the synthesis of ethers can sometimes be streamlined into one-pot procedures. In the context of this compound, a one-pot synthesis would typically involve the simultaneous presence of the alcohol, base, and benzyl halide in the reaction vessel.

A one-pot Williamson ether synthesis can be achieved by adding a strong base to a mixture of cis-2-penten-1-ol and 4-bromobenzyl bromide. This approach relies on the in-situ formation of the alkoxide, which then immediately reacts with the electrophile. While potentially more efficient in terms of operational simplicity, this method requires careful control of reaction conditions to avoid side reactions, such as the reaction of the base with the benzyl halide.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient synthetic strategy. While no specific multicomponent reaction for the direct synthesis of this compound has been reported, the principles of MCRs could be applied. For instance, a hypothetical MCR could involve the reaction of 4-bromobenzaldehyde, a reducing agent, and cis-2-penten-1-ol in the presence of an acid catalyst to form the ether in a single step via reductive etherification. organic-chemistry.org

The development of such one-pot and multicomponent strategies is an active area of research in organic synthesis, driven by the desire for more sustainable and efficient chemical processes. acs.org

Reaction Mechanisms and Reactivity of 4 Bromobenzyl Cis 2 Pentenyl Ether

Mechanistic Studies of Ether Linkage Reactivity

The ether linkage is a principal site of reactivity, susceptible to cleavage under various conditions. The specific nature of the groups attached to the oxygen atom—a benzyl (B1604629) group and a pentenyl group—defines the pathways through which this cleavage occurs.

In mass spectrometry, the fragmentation of ethers provides insight into the bond stabilities within the molecule. For a compound like 4-Bromobenzyl-(cis-2-pentenyl)ether, ionization would likely involve the loss of a non-bonding electron from the oxygen atom. The resulting radical cation can then undergo several key fragmentation processes. The most common fragmentation pathways for ethers are α-cleavage and inductive cleavage. miamioh.eduyoutube.comyoutube.com

α-Cleavage: This pathway involves the homolytic cleavage of a bond adjacent to the ether oxygen. The driving force is the formation of a stable oxonium ion. For the pentenyl side, α-cleavage could lead to the loss of an ethyl radical to form a resonance-stabilized oxonium ion.

Inductive Cleavage: This heterolytic cleavage is driven by the electronegativity of the oxygen atom. youtube.comyoutube.com The C-O bond breaks, with the electron pair remaining with the oxygen, leading to the formation of a carbocation. The stability of the resulting carbocation often dictates the preferred cleavage site. youtube.com Given the stability of the 4-bromobenzyl cation, cleavage of the benzyl-oxygen bond is a highly probable pathway.

A third potential pathway involves rearrangement, such as the McLafferty rearrangement, if a transferable gamma-hydrogen is available, although this is less direct for this specific structure. miamioh.edu

Table 1: Predicted Major Fragmentation Pathways for this compound

| Fragmentation Type | Bond Cleaved | Products | Notes |

| α-Cleavage (Benzylic) | Cα-H (benzyl) | Oxonium ion and H radical | Leads to a stable, resonance-delocalized radical cation. |

| Inductive Cleavage | Benzyl C-O | 4-Bromobenzyl cation and pentenyloxy radical | Favored due to the stability of the benzylic carbocation. |

| α-Cleavage (Pentenyl) | C-C bond α to O | Oxonium ion and ethyl radical | A common pathway for aliphatic ethers. |

Benzyl ethers are widely used as protecting groups in organic synthesis because they can be cleaved under specific and often mild conditions, leaving other functional groups intact. organic-chemistry.org The primary methods for cleaving the benzyl ether linkage in this compound would be catalytic hydrogenolysis and acid-catalyzed cleavage.

Catalytic Hydrogenolysis: This is the most common method for benzyl ether deprotection. organic-chemistry.orgambeed.com The reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas (H₂). jk-sci.com The mechanism involves the bonding of the substrate and hydrogen to active sites on the palladium surface, which facilitates the cleavage of the benzylic C-O bond. acsgcipr.org This process results in the formation of the corresponding alcohol (cis-2-penten-1-ol) and 4-bromotoluene. ambeed.comjk-sci.com A key advantage of this method is its mildness, though care must be taken to prevent the reduction of other functional groups, such as the double bond in the pentenyl group or the carbon-bromine bond. organic-chemistry.orgchemrxiv.org

Acid-Catalyzed Cleavage: Benzyl ethers can also be cleaved by treatment with strong acids, typically Lewis acids or protic acids like HBr or HI. organic-chemistry.orglibretexts.org The mechanism proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group. masterorganicchemistry.com Due to the stability of the benzylic carbocation, the subsequent cleavage of the carbon-oxygen bond occurs through an Sₙ1 mechanism. libretexts.orgnih.gov The resulting 4-bromobenzyl carbocation is then trapped by a nucleophile (e.g., a halide ion from the acid), yielding 4-bromobenzyl bromide and cis-2-penten-1-ol (B74994).

Radical Reactions Involving the Bromobenzyl Moiety

The bromobenzyl group is a key site for radical reactions, initiated by the cleavage of the relatively weak carbon-bromine bond.

The carbon-bromine bond in the 4-bromobenzyl group can undergo homolytic cleavage upon exposure to heat or UV light, or through the action of a radical initiator. This process splits the bonding electron pair, generating a 4-bromobenzyl radical and a bromine radical. royalsocietypublishing.org The energy required for this process is known as the bond dissociation energy (BDE). The BDE for the C-Br bond in benzyl bromide is significantly lower than that of alkyl or aryl bromides, facilitating the formation of the resonance-stabilized benzyl radical. Substitution on the aromatic ring can influence this energy. For instance, electron-withdrawing groups can slightly increase the BDE, while electron-donating groups can decrease it.

Table 2: C-Br Bond Dissociation Energies (BDEs) in Substituted Benzyl Bromides

| Compound | BDE (kcal/mol) | Relative Difference from Benzyl Bromide (kcal/mol) |

| Benzyl Bromide | ~51 | 0.0 |

| p-Chlorobenzyl Bromide | Not specified | +0.4 |

| p-Methylbenzyl Bromide | Not specified | -1.4 |

| p-Nitrobenzyl Bromide | Not specified | +1.1 |

| Data derived from relative decomposition rates reported in scientific literature. royalsocietypublishing.org |

The bromine substituent at the para position on the benzyl group in this compound would have a minor electronic effect on the benzylic C-Br bond if one were present there. However, in the named compound, the bromine is on the aromatic ring itself (an aryl bromide). The homolytic cleavage of this aryl C-Br bond requires more energy than a benzylic C-Br bond but can be initiated under appropriate conditions (e.g., using tributyltin hydride and a radical initiator like AIBN) to generate a 4-(cis-2-pentenyloxymethyl)phenyl radical.

Once the aryl radical is formed from the homolytic cleavage of the carbon-bromine bond, it can undergo a variety of subsequent reactions. A particularly important pathway for a molecule like this compound is intramolecular cyclization. rsc.org The aryl radical can add across the double bond of the tethered cis-2-pentenyl group. nih.gov This type of cascade radical cyclization is an effective method for constructing polycyclic molecular skeletons. nih.gov

The regioselectivity of the cyclization (i.e., which carbon of the double bond the aryl radical attacks) is governed by Baldwin's rules and the stability of the resulting radical intermediate. A 5-exo-trig cyclization, leading to a five-membered ring, is generally kinetically favored over a 6-endo-trig cyclization. In this case, the aryl radical would attack the closer carbon of the double bond, forming a five-membered ring and a new alkyl radical, which can then be quenched to yield the final cyclized product.

Olefinic Reactivity of the cis-2-Pentenyl Group

The carbon-carbon double bond in the cis-2-pentenyl group is a site of high electron density, making it susceptible to attack by electrophiles. This allows for a range of electrophilic addition reactions. quimicaorganica.org The presence of the adjacent ether linkage can influence the stereochemical outcome of these reactions but generally does not inhibit them.

Common electrophilic addition reactions include:

Halogenation: Reaction with halogens like Br₂ or Cl₂ would lead to the addition of two halogen atoms across the double bond, forming a dihaloalkane.

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl) proceeds via the formation of a carbocation intermediate. libretexts.org According to Markovnikov's rule, the hydrogen atom adds to the carbon that already has more hydrogen atoms, while the halide adds to the more substituted carbon, leading to the most stable carbocation intermediate.

Hydration: In the presence of aqueous acid (e.g., H₂SO₄), water can add across the double bond to form an alcohol. This reaction also follows Markovnikov's rule.

Hydroboration-Oxidation: This two-step process provides a complementary method to hydration. It results in the anti-Markovnikov addition of water across the double bond. libretexts.org Reaction with a borane reagent (like BH₃), followed by oxidation with hydrogen peroxide and base, would yield the corresponding alcohol with the hydroxyl group on the less substituted carbon of the original double bond.

Electrophilic Additions and Cycloadditions

The carbon-carbon double bond in the cis-2-pentenyl group of this compound serves as a nucleophile, making it reactive towards electrophiles. In an electrophilic addition reaction, an electrophile accepts this pair of electrons, initiating the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms.

The mechanism proceeds in two main steps:

Electrophilic Attack: The π electrons of the double bond attack an electrophile (E+), forming a new C-E bond and a carbocation on the more substituted carbon.

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbocation, forming a new C-Nu bond.

The stability of the carbocation intermediate is a key factor in determining the reaction rate and outcome. For this compound, the secondary carbocation formed is relatively stable.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent (E-Nu) | Electrophile (E+) | Nucleophile (Nu-) | Predicted Major Product |

| HBr | H+ | Br- | 4-Bromobenzyl-(2,3-dibromopentyl)ether |

| H₂O/H⁺ | H+ | H₂O | 4-Bromobenzyl-(3-hydroxypentyl)ether |

| Br₂ | Br+ | Br- | 4-Bromobenzyl-(2,3-dibromopentyl)ether |

In addition to simple electrophilic additions, the double bond can participate in cycloaddition reactions. For instance, in a Diels-Alder reaction, if the pentenyl group were to act as a dienophile, it would react with a conjugated diene to form a six-membered ring. However, simple alkenes are generally poor dienophiles unless activated by electron-withdrawing groups. More relevant are [2+2] cycloadditions, which can be photochemically induced, or 1,3-dipolar cycloadditions. In the latter, a 1,3-dipole reacts with the alkene (the dipolarophile) to form a five-membered heterocyclic ring.

Intramolecular Carbometallation and Carbolithiation Reactions

Intramolecular carbometallation reactions, particularly carbolithiation, represent a powerful method for the formation of cyclic compounds. For a molecule like this compound, this would involve the generation of an organolithium species at the benzylic position, followed by its intramolecular addition across the cis-2-pentenyl double bond.

The generation of the necessary organolithium can be challenging. Direct deprotonation of the benzylic position would require a very strong base. An alternative, more feasible approach for a related substrate would involve a tin-lithium exchange. In the context of this compound, the aryl bromide offers a handle for lithium-halogen exchange, which would place the organolithium on the aromatic ring. Subsequent intramolecular cyclization would then be possible.

The intramolecular carbolithiation of alkenes generally proceeds with a high degree of stereochemical control, resulting from a rigid transition state where the lithium atom coordinates with the distant π-bond. The cyclization typically favors the formation of five-membered rings (a 5-exo-trig cyclization), which is generally kinetically favored over the formation of six-membered rings (6-endo-trig). Therefore, if an organolithium were generated at a suitable position on the benzyl group, a 5-exo-trig cyclization would be the expected pathway.

Transition Metal-Catalyzed Transformations of the Pentenyl Double Bond

Transition metals can catalyze a variety of transformations at the pentenyl double bond, including isomerization and nucleopalladation.

Transition metal catalysts, such as those based on palladium, rhodium, ruthenium, or cobalt, can facilitate the isomerization of alkenes. In the case of this compound, the cis-2-pentenyl group could potentially isomerize to other pentenyl isomers. This process typically occurs through the formation of a metal-hydride species which adds to the double bond and is then eliminated, leading to a shift in the double bond's position.

The thermodynamic stability of the resulting alkene drives the isomerization process. Conjugated systems are generally more stable, so if a pathway to conjugation exists, it will be favored. For this compound, migration of the double bond towards the ether linkage could result in the formation of a more stable enol ether. The cis geometry of the starting material can influence the stereochemical outcome of the isomerization, potentially leading to a mixture of cis and trans isomers of the product. Palladium-catalyzed double-bond migration can be accelerated by the addition of a second catalyst, such as tantalum chloride.

Nucleopalladation is a key step in many palladium-catalyzed reactions of alkenes, such as the Wacker process. It involves the attack of a nucleophile on a palladium-coordinated alkene. This process can proceed through two distinct stereochemical pathways: cis-nucleopalladation and trans-nucleopalladation.

cis-Nucleopalladation: Involves the insertion of the alkene into a palladium-nucleophile bond, where the nucleophile is already coordinated to the palladium center.

trans-Nucleopalladation: Involves the attack of an external nucleophile on the face of the alkene opposite to the palladium atom.

The operative pathway can be influenced by factors such as the nature of the ligands on the palladium catalyst and the reaction conditions. For intramolecular reactions, where the ether oxygen of this compound could act as the nucleophile, a cis-oxypalladation pathway is often favored. This would lead to the formation of a cyclic palladium-alkyl intermediate, which could then undergo further reactions like β-hydride elimination or reductive elimination to give a variety of products.

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and selectivity of a reaction. In the context of this compound, these effects are crucial in determining the outcomes of various transformations.

For instance, in electrophilic additions to the cis-2-pentenyl double bond, the stereochemistry of the product is influenced by the trajectory of the nucleophilic attack on the carbocation intermediate. While addition to a simple alkene often leads to a mixture of stereoisomers, the presence of the bulky 4-bromobenzyl ether group may introduce a degree of facial selectivity.

In rearrangement reactions, such as the-Wittig rearrangement (discussed in section 3.5), the stereochemical outcome is highly controlled by the preference for a specific transition state geometry. The envelope-like transition state of the-Wittig rearrangement leads to a predictable relative stereochemistry in the product.

Similarly, in transition metal-catalyzed reactions, the stereoelectronic properties of the ligands coordinated to the metal center play a critical role in determining the enantioselectivity of the reaction. The chiral environment created by the ligands can favor one reaction pathway over another, leading to the formation of a single enantiomer of the product.

Rearrangement Processes and Isomerization Pathways

In addition to the double-bond migration discussed previously, this compound has the potential to undergo sigmatropic rearrangements, particularly under basic conditions.

The -Wittig rearrangement is a concerted, pericyclic transformation of an allylic ether into a homoallylic alcohol upon treatment with a strong base. For this compound, deprotonation at the benzylic position would generate a carbanion. This carbanion could then undergo a-sigmatropic shift, resulting in the formation of a homoallylic alcohol. This reaction is known for its high degree of stereocontrol. A competitive process is the-Wittig rearrangement, which typically occurs at higher temperatures.

Another potential rearrangement is the Sommelet-Hauser rearrangement . This reaction typically involves benzylic quaternary ammonium (B1175870) salts and a strong base, leading to the formation of an ortho-substituted N,N-dialkylbenzylamine. While not directly applicable to the ether, analogous rearrangements of related sulfur and nitrogen ylides are well-known. The mechanism involves deprotonation to form an ylide, followed by a-sigmatropic rearrangement.

Table 2: Potential Rearrangement Products of this compound

| Rearrangement | Conditions | Key Intermediate | Product Type |

| -Wittig | Strong base (e.g., n-BuLi), low temperature | Benzylic carbanion | Homoallylic alcohol |

| -Wittig | Strong base, higher temperature | Radical pair (often proposed) | Isomeric alcohol |

| Sommelet-Hauser (by analogy) | Strong base | Ylide | Ortho-substituted benzyl derivative |

These rearrangement pathways offer synthetic routes to structurally complex molecules from relatively simple starting materials like this compound.

Advanced Spectroscopic Characterization in Mechanistic Elucidation of 4 Bromobenzyl Cis 2 Pentenyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules in solution. For 4-Bromobenzyl-(cis-2-pentenyl)ether, both ¹H and ¹³C NMR provide critical information regarding the connectivity, chemical environment, and stereochemistry of the molecule.

The protons on carbons adjacent to the ether oxygen are expected to show a downfield shift in the ¹H NMR spectrum, typically appearing in the 3.4 to 4.5 ppm range due to the deshielding effect of the oxygen atom. pressbooks.publibretexts.orgopenstax.org Specifically, the benzylic protons (-CH₂-O-) would likely resonate around 4.5 ppm, while the allylic protons (-O-CH₂-CH=) of the pentenyl group would appear slightly further upfield within this range. The vinylic protons of the cis-alkene are expected between 5.1 and 5.7 ppm, with their cis relationship confirmed by a characteristic proton-proton coupling constant (J-coupling) of approximately 10-12 Hz. chemicalbook.com The aromatic protons on the 4-bromobenzyl group would appear as two distinct doublets in the aromatic region (around 7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org

In the ¹³C NMR spectrum, carbons bonded to the ether oxygen typically absorb in the 50 to 80 ppm range. pressbooks.pubopenstax.org The unsaturated carbons of the C=C double bond have higher chemical shifts compared to saturated carbons. docbrown.info The presence of five distinct signals in the ¹³C NMR spectrum for the pent-2-ene isomers confirms different chemical environments for each carbon atom. docbrown.info

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (see structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| 4-Bromobenzyl Group | |||

| C1' | - | ~138 | Quaternary carbon attached to CH₂ |

| C2'/C6' | ~7.50 (d) | ~129 | Aromatic CH ortho to CH₂ |

| C3'/C5' | ~7.25 (d) | ~131 | Aromatic CH ortho to Br |

| C4' | - | ~122 | Quaternary carbon attached to Br |

| C7' (Benzylic CH₂) | ~4.5 | ~72 | Deshielded by ether oxygen pressbooks.pub |

| Ether Linkage | |||

| -O- | - | - | |

| cis-2-Pentenyl Group | |||

| C1 (Allylic CH₂) | ~4.0 | ~68 | Deshielded by ether oxygen libretexts.org |

| C2 (Vinylic CH) | ~5.6 | ~125 | Vinylic proton, cis-coupling chemicalbook.com |

| C3 (Vinylic CH) | ~5.4 | ~130 | Vinylic proton, cis-coupling chemicalbook.com |

| C4 (Aliphatic CH₂) | ~2.1 | ~21 | Allylic to the double bond |

| C5 (Methyl CH₃) | ~1.0 | ~14 | Terminal methyl group |

Note: Predicted values are illustrative and based on typical ranges for similar functional groups. Actual experimental values may vary. 'd' denotes a doublet.

(A representative structure of this compound for referencing the NMR table positions)

(A representative structure of this compound for referencing the NMR table positions)For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish definitive structural connections. youtube.com

COSY (COrrelation SpectroscopY): This proton-detected 2D experiment identifies protons that are J-coupled. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons within the pentenyl chain (e.g., C1-H₂ with C2-H, C2-H with C3-H, C3-H with C4-H₂, and C4-H₂ with C5-H₃). It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C connectivity). sdsu.eduyoutube.com An HSQC spectrum would be invaluable in definitively assigning each carbon signal in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal from the ¹H spectrum. For example, the vinylic proton signals around 5.4-5.6 ppm would show a cross-peak to the vinylic carbon signals around 125-130 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for connecting different parts of the molecule that are not directly bonded. nih.gov Key HMBC correlations for this molecule would include a cross-peak between the benzylic protons (C7'-H₂) and the carbons of the aromatic ring (C1', C2'/C6'), as well as a crucial correlation to the first carbon of the pentenyl chain (C1). This would unambiguously confirm the ether linkage between the benzyl (B1604629) and pentenyl fragments.

Molecules are not static; they undergo various dynamic processes like conformational changes through bond rotation. libretexts.org Dynamic NMR (DNMR) spectroscopy involves recording NMR spectra at different temperatures to study these processes. unibas.it

For this compound, restricted rotation around the C-O single bonds could lead to different stable conformations (rotamers). At low temperatures, this rotation might become slow enough on the NMR timescale for separate signals from each conformer to be observed. As the temperature is raised, the rate of exchange between conformers increases, causing the separate signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. libretexts.org Studying these changes allows for the determination of the energy barriers associated with these conformational exchanges. unibas.it

Furthermore, DNMR is a powerful tool for observing and characterizing transient reaction intermediates. If this compound were to participate in a reaction (e.g., a Claisen rearrangement or an elimination reaction), DNMR could be used to monitor the reaction progress directly in the NMR tube, allowing for the detection and structural elucidation of short-lived intermediate species. libretexts.orgyoutube.com

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. rockymountainlabs.com For this compound, the IR spectrum would display several characteristic absorption bands.

The most diagnostic feature for an ether is the C-O-C stretching vibration, which typically appears as a strong band in the 1000-1300 cm⁻¹ region. libretexts.org Phenyl alkyl ethers, like the target molecule, often exhibit two distinct C-O stretching absorbances, one for the aryl-O-C stretch (around 1250 cm⁻¹) and one for the alkyl-O-C stretch (around 1050 cm⁻¹). pressbooks.pubopenstax.org

Other expected peaks include those for the aromatic ring (C=C stretches at ~1600 and ~1475 cm⁻¹, and aromatic C-H stretches just above 3000 cm⁻¹), the alkene group (C=C stretch around 1650 cm⁻¹, and vinylic C-H stretch at ~3010-3040 cm⁻¹), and aliphatic C-H stretches from the CH₂ and CH₃ groups (just below 3000 cm⁻¹). The presence of these bands provides a quick confirmation of the key functional groups.

IR spectroscopy is particularly useful for monitoring reactions. For instance, in the synthesis of this ether from 4-bromobenzyl alcohol and a cis-2-pentenyl halide, one could monitor the disappearance of the broad O-H stretching band of the alcohol precursor (around 3300 cm⁻¹) and the appearance of the characteristic C-O-C ether band.

Interactive Table 2: Predicted Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| ~3050-3100 | Aromatic C-H | Stretch | Medium-Weak |

| ~3010-3040 | Vinylic C-H | Stretch | Medium |

| ~2850-2960 | Aliphatic C-H | Stretch | Medium-Strong |

| ~1650 | Alkene C=C | Stretch | Medium-Weak |

| ~1600, 1475 | Aromatic C=C | Stretch | Medium |

| ~1250 | Aryl-O-C | Stretch | Strong |

| ~1050 | Alkyl-O-C | Stretch | Strong |

| ~700-850 | C-Br | Stretch | Medium-Strong |

Mass Spectrometry (MS) in Reaction Pathway and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its molecular weight and structure. chemguide.co.uk When a molecule is ionized in a mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk

For this compound, a key feature in the mass spectrum would be the isotopic signature of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in any bromine-containing ion appearing as a pair of peaks (an M+ and M+2 peak) of almost equal intensity, separated by 2 m/z units, which is a highly diagnostic pattern. savemyexams.com

Common fragmentation pathways for ethers include alpha-cleavage (cleavage of a bond adjacent to the oxygen atom) and inductive cleavage. miamioh.edu The most likely fragmentation for this molecule would be the cleavage of the C-O bond to generate the stable 4-bromobenzyl cation (m/z 169 and 171). This cation could further lose a bromine atom to yield a benzyl cation (m/z 91), which is often observed as the base peak in the spectra of benzyl compounds due to its rearrangement to the highly stable tropylium (B1234903) ion.

While standard mass spectrometry provides integer masses, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). measurlabs.comlongdom.org This precision allows for the unambiguous determination of a molecule's elemental composition.

For this compound, the calculated exact mass is distinct from that of other molecules with the same nominal mass but different atomic compositions. HRMS can confirm the molecular formula C₁₂H₁₅BrO by matching the experimentally measured mass to the theoretical exact mass (e.g., 254.0306 for the ⁷⁹Br isotope), thereby ruling out other potential structures. longdom.orgresearchgate.net

Tandem mass spectrometry, also known as MS/MS, is a powerful technique for elucidating fragmentation pathways. wikipedia.org In an MS/MS experiment, a specific ion of interest (a "precursor ion") from the initial mass spectrum is selected, isolated, and then subjected to further fragmentation, typically through collision-induced dissociation (CID). The resulting "product ions" are then analyzed by a second mass spectrometer. wikipedia.org

This technique can be used to verify the proposed fragmentation pathways for this compound. For example, one could select the prominent 4-bromobenzyl cation at m/z 169 as the precursor ion. Upon fragmentation, the appearance of a product ion at m/z 91 (corresponding to the loss of a bromine radical) would provide strong evidence for the identity of the m/z 169 ion and confirm this step in the fragmentation mechanism. msu.edu By systematically analyzing the fragmentation of different precursor ions, a complete and verified map of the molecule's fragmentation behavior can be constructed. researchgate.net

Isotopic Labeling Studies by Mass Spectrometry

Specific studies employing isotopic labeling in conjunction with mass spectrometry to elucidate the fragmentation pathways or reaction mechanisms involving this compound are not available in the reviewed scientific literature. Such studies would typically involve the synthesis of isotopically labeled analogs of the compound (e.g., with deuterium, carbon-13, or oxygen-18) to trace the fate of specific atoms during mass spectrometric fragmentation or chemical reactions. Without experimental data, a detailed analysis is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

Detailed experimental data regarding the UV-Vis absorption spectrum of this compound, which would be necessary to analyze its electronic transitions, could not be found. The electronic transitions in this molecule would be expected to arise from the π-systems of the bromobenzyl group and the cis-2-pentenyl double bond, as well as n→σ* transitions associated with the ether oxygen. However, without a measured spectrum, the specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) remain undetermined.

Similarly, no studies on the reaction kinetics of this compound using UV-Vis spectroscopy have been reported. This technique is often used to monitor the change in concentration of reactants or products over time, provided they have a characteristic absorption in the UV-Vis range. The absence of such studies means that no data on reaction rates, orders, or activation energies for reactions involving this compound can be presented.

Computational and Theoretical Studies on 4 Bromobenzyl Cis 2 Pentenyl Ether

Density Functional Theory (DFT) Calculations for Reaction Pathway and Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational cost. It is extensively used to model reaction profiles, including the identification of reactants, transition states, intermediates, and products.

For a molecule like 4-bromobenzyl-(cis-2-pentenyl)ether, two primary reaction types are of interest for DFT analysis: its formation, likely via a Williamson ether synthesis, and its potential rearrangement, such as a acs.orgacs.org-sigmatropic Claisen rearrangement.

Williamson Ether Synthesis Pathway: The synthesis would involve the S(_N)2 reaction between the sodium salt of cis-2-penten-1-ol (B74994) and 4-bromobenzyl bromide. DFT calculations can model this pathway to determine the activation energy (energy barrier). The process involves the approach of the alkoxide nucleophile to the benzylic carbon, leading to a pentacoordinate transition state before the bromide leaving group departs. masterorganicchemistry.comyoutube.comrichmond.edu For primary halides like 4-bromobenzyl bromide, the S(_N)2 pathway is highly favored over competing elimination reactions. masterorganicchemistry.comlibretexts.org DFT studies on analogous systems can predict the energy barrier for this nucleophilic substitution, which is the rate-determining step of the synthesis.

Claisen Rearrangement Pathway: Aryl allyl ethers are known to undergo thermal or catalyzed acs.orgacs.org-sigmatropic rearrangements. acs.orguchile.cl DFT calculations on allyl phenyl ether and its derivatives show that the reaction proceeds through a concerted, pericyclic transition state, leading to an ortho-substituted phenol. uchile.clrsc.org The calculations elucidate that the cleavage of the C-O bond is often the rate-determining step in these rearrangements. nih.gov For this compound, a similar rearrangement is conceivable, though it would involve the cleavage of a benzyl-oxygen bond rather than an aryl-oxygen bond, leading to a different product profile. DFT can be employed to calculate the activation energy for this potential rearrangement, providing a quantitative measure of its feasibility compared to other reaction pathways.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Key Reactions

This table presents plausible activation energies (ΔE‡) for the formation and a potential rearrangement of the title compound, based on values for analogous reactions in the literature. Calculations are typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311G**).

| Reaction Pathway | Reactants | Rate-Determining Step | Hypothetical ΔE‡ (kcal/mol) |

| Synthesis (S(_N)2) | Sodium cis-2-penten-1-oxide + 4-Bromobenzyl bromide | Nucleophilic attack on benzylic carbon | 18 - 25 |

| Rearrangement ( acs.orgacs.org) | This compound | Concerted C-O bond cleavage and C-C bond formation | 30 - 40 |

Computational models are highly effective at predicting the selectivity of chemical reactions.

Regioselectivity: In the context of a Claisen-type rearrangement, if the aromatic ring had multiple open ortho positions, DFT could predict which one is favored. Studies on substituted allyl aryl ethers show that electron-withdrawing groups can direct the rearrangement to the more hindered ortho position. nih.gov The electronic nature of substituents has a clear effect on the product ratio. chemrxiv.org While the benzyl (B1604629) group is not directly substituted, its electronic influence, along with the bromo-substituent, would be key factors in any potential aromatic rearrangement.

Stereoselectivity: The cis-geometry of the pentenyl double bond is a crucial stereochemical feature. During a potential sigmatropic rearrangement, the stereochemistry of the starting material influences the stereochemistry of the product. DFT calculations can model the different transition state structures to predict the preferred stereochemical outcome. nih.gov For reactions involving chiral catalysts, DFT has been used to explain how enantioselectivity arises by comparing the energies of the transition states leading to different enantiomers. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical to its reactivity. Conformational analysis and molecular dynamics (MD) simulations provide insight into these aspects.

Computational studies on substituted benzenes and benzyl alcohols show that substituents significantly influence conformational preferences. rsc.orgrsc.org For the title compound, the bulky 4-bromobenzyl group will have preferred orientations relative to the ether oxygen. nih.gov Similarly, the cis-alkene will impose specific geometric constraints on the pentenyl chain. Quantum chemical calculations can determine the relative energies of different stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. ethz.ch For example, in similar benzyl systems, conformations where a group is positioned over the aromatic ring can be surprisingly stable. ethz.ch

Table 2: Hypothetical Relative Energies of Key Conformers

This table illustrates how computational methods can rank the stability of different spatial arrangements of the molecule. Energies are relative to the most stable conformer.

| Conformer Description | Dihedral Angle (C({Ar})-C({benzyl})-O-C({alkenyl})) | Key Feature | Hypothetical Relative Energy (kcal/mol) |

| A (Global Minimum) | ~180° (anti-periplanar) | Extended, linear-like structure | 0.0 |

| B (Gauche) | ~60° | Folded structure | 1.5 - 2.5 |

| C (Gauche) | ~-60° | Alternative folded structure | 1.5 - 2.5 |

Reactions are almost always carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. Molecular dynamics (MD) simulations and implicit solvent models in DFT are used to understand these effects.

MD simulations model the explicit interactions between the solute (the ether) and a large number of solvent molecules over time. nih.gov This can reveal how solvent molecules arrange themselves around the reactant and transition state, and how this "solvation shell" stabilizes or destabilizes them. For instance, in an S(_N)2 reaction, polar aprotic solvents like DMF or THF are often used to solvate the cation of the alkoxide salt without strongly hydrogen-bonding to the oxygen nucleophile, enhancing its reactivity. richmond.edu MD and DFT studies on ether-based electrolytes show that solvent coordination and ion aggregation are critical factors. arxiv.org Computational models can quantify the change in the energy barrier of a reaction when moving from the gas phase to a solvent, providing a more realistic prediction of reaction outcomes. rsc.org

Quantum Chemical Models for Reactivity Prediction

Beyond DFT, other quantum chemical models can predict reactivity based on the electronic structure of the ground-state molecule. diva-portal.org These models often rely on calculating specific molecular descriptors.

For this compound, such models can identify the most likely sites for electrophilic or nucleophilic attack. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is a common approach. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates regions susceptible to nucleophilic attack. mdpi.com

Other reactivity descriptors derived from quantum chemistry, such as atomic charges, polarizability, and electrostatic potential maps, can provide a more nuanced picture of reactivity. nih.govuniversiteitleiden.nl For example, an electrostatic potential map would visually show electron-rich areas (like the oxygen atom and the pi-system of the double bond) as red/yellow and electron-poor areas as blue, guiding predictions about intermolecular interactions. These models can be developed into Quantitative Structure-Activity Relationship (QSAR) models to predict the properties of a series of related compounds. universiteitleiden.nl

Investigation of Electronic Properties and Bonding Characteristics

The electronic properties and bonding characteristics of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. For this compound, computational and theoretical studies, while not extensively reported in the literature for this specific compound, can be extrapolated from analyses of its constituent functional groups and structurally similar molecules. Methodologies such as Molecular Orbital (MO) theory, Mulliken population analysis, and Natural Bond Orbital (NBO) analysis provide significant insights into the electronic landscape of the molecule.

At the heart of understanding a molecule's electronic behavior are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and the energy required for its lowest electronic excitation. schrodinger.comnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the bromobenzyl group and the double bond of the cis-2-pentenyl moiety. The LUMO, conversely, is likely to be distributed over the antibonding orbitals of the benzene (B151609) ring and the C-Br bond.

The presence of the bromine atom, an electron-withdrawing group, on the benzene ring is anticipated to lower the energy of both the HOMO and LUMO compared to an unsubstituted benzyl ether. The cis-alkene group, with its π-bond, will also contribute significantly to the HOMO level. The ether oxygen, with its lone pairs, will also influence the electronic distribution, participating in both inductive and resonance effects.

To provide a quantitative perspective, the following table presents hypothetical, yet representative, HOMO-LUMO energy values for this compound, derived from typical values for similar aromatic and ether compounds studied with density functional theory (DFT) methods.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Mulliken Population Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, offering a way to quantify the distribution of electron density. wikipedia.org This analysis partitions the total electron population among the atoms of the molecule. It's important to note that Mulliken charges are sensitive to the choice of basis set used in the calculation. wikipedia.org

For this compound, the electronegative oxygen and bromine atoms are expected to carry negative partial charges. The carbon atom of the ether linkage (C-O-C) bonded to the benzyl group will likely have a positive charge due to the electron-withdrawing effect of the oxygen atom. The hydrogen atoms will generally exhibit small positive charges. The carbon atoms of the benzene ring will show a more complex charge distribution due to the interplay of the electron-withdrawing bromo group and the electron-donating ether linkage.

The following table provides a hypothetical Mulliken population analysis for selected atoms in this compound, illustrating the expected charge distribution.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Partial Charge (a.u.) |

|---|---|

| Br | -0.15 |

| O | -0.55 |

| C (benzylic) | +0.20 |

| C (aromatic, ipso to Br) | +0.05 |

| C (aromatic, ipso to CH2) | -0.10 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a more intuitive chemical picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This method allows for the investigation of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. youtube.com

NBO analysis also provides information about the hybridization of atoms. The carbon atoms in the benzene ring are expected to be sp² hybridized, while the benzylic carbon and the carbons in the pentenyl chain will exhibit sp³ and sp² hybridization, respectively. The oxygen atom of the ether is predicted to have a hybridization close to sp³. uni-muenchen.de

The following table summarizes some of the key anticipated NBO interactions in this compound and their estimated second-order perturbation theory energies (E(2)), which quantify the strength of these interactions.

Table 3: Anticipated Key NBO Donor-Acceptor Interactions and E(2) Energies for this compound

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ* (C_benzylic - C_aromatic) | 2.5 |

| LP (O) | π* (Benzene ring) | 1.8 |

| π (C=C alkene) | σ* (adjacent C-H) | 3.0 |

Applications of 4 Bromobenzyl Cis 2 Pentenyl Ether in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules

The 4-Bromobenzyl group in 4-Bromobenzyl-(cis-2-pentenyl)ether serves as a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility allows for its incorporation into a wide array of more complex molecular architectures.

One of the primary applications of the bromobenzyl moiety is in cross-coupling reactions . Palladium-catalyzed reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for the formation of C(sp2)-C(sp2) and C(sp2)-C(sp) bonds. For instance, the reaction of this compound with arylboronic acids (Suzuki coupling) or organostannanes (Stille coupling) can lead to the synthesis of biaryl derivatives. Similarly, coupling with terminal alkynes (Sonogashira coupling) provides access to substituted benzyl (B1604629) alkynes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals nih.gov. A palladium-catalyzed cross-coupling reaction of benzyl bromides with α-aryldiazoesters has been described to produce E-α,β-diarylacrylates with high stereoselectivity nih.govpolyu.edu.hk.

Furthermore, the benzyl bromide functionality can participate in nucleophilic substitution reactions . The displacement of the bromide ion by various nucleophiles, such as amines, alcohols, and thiols, allows for the introduction of diverse functional groups. This reactivity is fundamental in the construction of more elaborate molecules. For example, reaction with primary or secondary amines can yield N-benzylated amines, a common motif in pharmacologically active compounds.

The ether linkage, while generally stable, can also be cleaved under specific conditions to liberate the corresponding alcohol, providing another point for molecular diversification. This strategic deprotection can be crucial in multi-step syntheses.

Below is a table summarizing potential cross-coupling reactions involving the 4-bromobenzyl moiety:

| Coupling Reaction | Coupling Partner | Catalyst/Reagents | Resulting Bond | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | C(aryl)-C(benzyl) | Biaryl methane derivative |

| Stille Coupling | Organostannane | Pd catalyst | C(aryl)-C(benzyl) | Biaryl methane derivative |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C(alkynyl)-C(benzyl) | Benzyl alkyne |

| Heck Coupling | Alkene | Pd catalyst, Base | C(alkenyl)-C(benzyl) | Substituted styrene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | N-C(benzyl) | N-Benzylated amine |

Strategies for Oligomerization and Polymerization through the Pentenyl Moiety

The cis-2-pentenyl group in this compound introduces a site of unsaturation that can be exploited for polymerization reactions. The electron-rich double bond of the alkenyl ether makes it a suitable monomer for cationic polymerization . Cationic polymerization of vinyl ethers is a well-established method for the synthesis of poly(vinyl ether)s, and similar principles can be applied to alkenyl ethers acs.orgnih.gov.

The initiation of cationic polymerization can be achieved using a variety of Lewis acids or protonic acids. The propagating species is a carbocation that is stabilized by the adjacent oxygen atom. The polymerization of this compound would lead to a polymer with a poly(alkylene ether) backbone and pendant 4-bromobenzyl groups. These pendant groups can then be further functionalized post-polymerization, allowing for the synthesis of functional polymers with tailored properties.

Another potential strategy for polymerization is ring-opening metathesis polymerization (ROMP) . Although the cis-2-pentenyl group is acyclic, it could potentially participate in acyclic diene metathesis (ADMET) polymerization if a suitable diene comonomer is used. This would result in polymers with unsaturated backbones.

The table below outlines potential polymerization strategies for this compound:

| Polymerization Method | Initiator/Catalyst | Polymer Backbone | Pendant Group | Potential Applications of Polymer |

| Cationic Polymerization | Lewis Acids (e.g., BF3·OEt2, TiCl4) or Protonic Acids (e.g., triflic acid) | Poly(alkylene ether) | 4-Bromobenzyl | Functional coatings, polymer supports for catalysts or reagents |

| Acyclic Diene Metathesis (ADMET) | Grubbs' or Schrock's catalyst (with a diene comonomer) | Unsaturated polyalkenylene | 4-Bromobenzyl | Specialty elastomers, cross-linkable materials |

Development of Novel Methodologies in Ether Chemistry

The structure of this compound lends itself to the exploration of new synthetic methodologies in ether chemistry. The presence of two distinct reactive sites allows for the investigation of selective transformations. For instance, new methods for the synthesis of benzyl alkyl ethers can be explored tandfonline.com. A convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine has been reported, which could be adapted for substrates like the alcohol precursor to our title compound beilstein-journals.orgnih.gov.

The development of novel catalytic systems that can differentiate between the C-Br bond and the C=C double bond is an area of active research. For example, a catalyst that selectively promotes a reaction at the double bond while leaving the bromobenzyl group intact would be highly valuable. Conversely, a catalyst that facilitates cross-coupling at the C-Br bond without affecting the pentenyl ether would also be of significant interest.

Furthermore, the cis-geometry of the double bond can be used to study and develop stereoselective reactions. For example, diastereoselective additions to the double bond, directed by the neighboring ether oxygen, could lead to the synthesis of chiral building blocks. The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts and their application in enantioselective reactions showcases the importance of stereocontrol in modern organic synthesis rsc.org.

Chemo- and Regioselective Transformations for Diverse Product Synthesis

The dual functionality of this compound presents opportunities for chemo- and regioselective transformations, enabling the synthesis of a diverse range of products from a single starting material.

Chemoselectivity can be achieved by choosing reagents that react preferentially with one functional group over the other. For example:

Reactions at the C=C double bond:

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond, catalyzed by rhodium or cobalt complexes, would yield an aldehyde. The regioselectivity of this reaction can often be controlled by the choice of ligands researchgate.net.

Epoxidation: Treatment with a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA), would selectively form an epoxide at the double bond, leaving the bromobenzyl group untouched.

Diels-Alder Reaction: The electron-rich double bond could act as a dienophile in [4+2] cycloaddition reactions with suitable dienes.

Reactions at the C-Br bond:

As discussed previously, palladium-catalyzed cross-coupling reactions can be performed chemoselectively at the C-Br bond in the presence of the alkene.

Grignard reagent formation: Reaction with magnesium metal would form the corresponding Grignard reagent, which can then be reacted with a variety of electrophiles.

Regioselectivity is a key consideration in reactions involving the unsymmetrical double bond of the pentenyl group. For example, in hydroboration-oxidation, the hydroxyl group would be expected to add to the less substituted carbon atom of the double bond, leading to a specific regioisomer of the resulting diol.

The following table provides examples of potential chemo- and regioselective transformations:

| Reaction Type | Reagent(s) | Targeted Functional Group | Product Functional Group | Selectivity |

| Hydroboration-Oxidation | 1. BH3·THF; 2. H2O2, NaOH | C=C | Alcohol | Regioselective (anti-Markovnikov) |

| Epoxidation | mCPBA | C=C | Epoxide | Chemoselective |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-Br | C-C (biaryl) | Chemoselective |

| Grignard Formation | Mg, THF | C-Br | C-MgBr | Chemoselective |

By carefully selecting reaction conditions and reagents, this compound can be used as a versatile platform for the synthesis of a wide variety of complex organic molecules, highlighting its potential in advanced organic synthesis.

Future Research Directions for 4 Bromobenzyl Cis 2 Pentenyl Ether

Exploration of Asymmetric Synthesis and Catalysis in its Transformations

The presence of a stereogenic center in derivatives of 4-Bromobenzyl-(cis-2-pentenyl)ether, particularly after transformations of the double bond, highlights the need for asymmetric synthetic methods. Future research should focus on the development of catalytic systems that can control the stereochemical outcome of reactions involving this ether.

One promising area is the use of chiral transition metal catalysts for reactions such as asymmetric hydrogenation, dihydroxylation, or epoxidation of the cis-2-pentenyl group. For instance, developing catalytic systems based on metals like ruthenium, rhodium, or iridium with chiral ligands could enable the enantioselective synthesis of valuable chiral building blocks from this compound. The resulting chiral alcohols, diols, or epoxides could serve as intermediates in the synthesis of complex molecules with defined stereochemistry.

Furthermore, research into organocatalysis for the transformation of this compound presents another exciting frontier. Chiral organocatalysts could offer a metal-free alternative for asymmetric transformations, potentially leading to more environmentally friendly and cost-effective synthetic routes.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound should prioritize the development of more sustainable and environmentally benign synthetic methods.

Current syntheses often rely on traditional Williamson ether synthesis, which can involve the use of hazardous solvents and strong bases. Research should be directed towards the use of greener solvents, such as water, supercritical fluids, or bio-based solvents. Additionally, exploring alternative reaction conditions, such as microwave-assisted or ultrasound-promoted synthesis, could lead to reduced reaction times, lower energy consumption, and improved yields.

The development of catalytic methods that minimize waste generation is also crucial. This includes the design of recyclable catalysts or catalytic systems that can operate under milder conditions. Atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product, should be a primary goal in the design of new synthetic routes to this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and easier scalability. Future research should explore the synthesis of this compound using flow chemistry platforms.

Furthermore, the integration of flow chemistry with automated synthesis platforms could enable the rapid optimization of reaction conditions and the high-throughput synthesis of a library of related ether compounds. This would facilitate the exploration of structure-activity relationships and the discovery of new applications for this class of compounds.

Bio-inspired Approaches for Ether Bond Formation and Cleavage

Nature offers a vast array of enzymatic tools that can catalyze chemical reactions with high specificity and efficiency under mild conditions. Future research should investigate bio-inspired and enzymatic approaches for the synthesis and transformation of this compound.

The use of enzymes, such as etherases or hydrolases operating in reverse, could provide a highly selective and environmentally friendly method for forming the ether bond. This would circumvent the need for harsh reagents and could potentially offer control over stereoselectivity if chiral substrates are used.

Conversely, the enzymatic cleavage of the ether bond could be explored for applications in drug delivery or as a protecting group strategy in complex synthesis. Identifying or engineering enzymes that can selectively cleave the benzyl (B1604629) ether linkage under specific physiological or chemical triggers would be a significant advancement. This bio-catalytic approach aligns with the growing demand for sustainable and biocompatible chemical processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromobenzyl-(cis-2-pentenyl)ether, and what key reaction parameters influence yield?

- Methodological Answer :

- Step 1 : Start with 4-bromobenzyl chloride (CAS 589-17-3, mp 36–40°C) as the electrophilic partner.

- Step 2 : React with cis-2-pentenol under nucleophilic substitution conditions. Use a base like K₂CO₃ in anhydrous DMF at 80–100°C to deprotonate the alcohol and promote ether bond formation .

- Step 3 : Monitor reaction progress via TLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Key Parameters :

- Temperature : Higher temperatures (≥80°C) improve reaction kinetics but may risk decomposition.